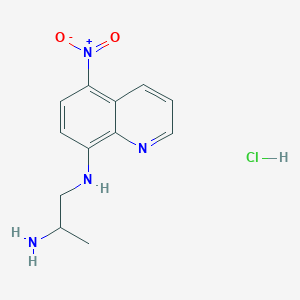![molecular formula C20H26O4 B6053126 (4-Tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6053126.png)
(4-Tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[221]heptane-1-carboxylate is a complex organic compound with a unique structure It features a tert-butylphenyl group attached to a bicyclic heptane ring system, which includes an oxo and oxabicyclo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic heptane core, followed by the introduction of the tert-butylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance efficiency and scalability, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tert-butylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4-Tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound may have potential as a drug candidate. Its ability to interact with biological targets could lead to the development of new therapeutic agents for treating various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (4-Tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate shares similarities with other bicyclic compounds, such as camphor derivatives and norbornane-based molecules.
- Compounds with similar functional groups, like tert-butylphenyl ketones and esters, also exhibit comparable reactivity and applications.
Uniqueness
What sets this compound apart is its combination of a bicyclic heptane core with a tert-butylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-tert-butylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-17(2,3)13-7-9-14(10-8-13)23-16(22)20-12-11-19(6,15(21)24-20)18(20,4)5/h7-10H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRIPNTZZHHAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3=CC=C(C=C3)C(C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)
![5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B6053060.png)
![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B6053066.png)
![2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6053073.png)

![2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B6053092.png)
![[5-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-pyrazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6053094.png)
![N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide](/img/structure/B6053107.png)
![N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]-N-propan-2-ylacetamide](/img/structure/B6053109.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)-2-methoxyacetamide](/img/structure/B6053115.png)
![2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6053121.png)
![N-ETHYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6053132.png)
![2,6-Di(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)
![benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside](/img/structure/B6053147.png)
